molecular formula C15H33O4P B3181690 Diethyl 9-ethoxynonylphosphonate CAS No. 1052137-31-1

Diethyl 9-ethoxynonylphosphonate

Cat. No.: B3181690
CAS No.: 1052137-31-1
M. Wt: 308.39 g/mol
InChI Key: BBSXVAKXJRIZTA-UHFFFAOYSA-N
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Description

Diethyl 9-ethoxynonylphosphonate is an organophosphorus compound with the molecular formula C15H33O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a long alkyl chain and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 9-ethoxynonylphosphonate typically involves the reaction of diethyl phosphite with 9-ethoxynonyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:

Diethyl phosphite+9-ethoxynonyl bromideDiethyl 9-ethoxynonylphosphonate+HBr\text{Diethyl phosphite} + \text{9-ethoxynonyl bromide} \rightarrow \text{this compound} + \text{HBr} Diethyl phosphite+9-ethoxynonyl bromide→Diethyl 9-ethoxynonylphosphonate+HBr

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9-ethoxynonylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: New phosphonate esters with different functional groups.

Scientific Research Applications

Diethyl 9-ethoxynonylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 9-ethoxynonylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl 2-ethylhexylphosphonate

Uniqueness

Diethyl 9-ethoxynonylphosphonate is unique due to its long alkyl chain and ethoxy group, which confer distinct physicochemical properties. These features make it more hydrophobic compared to shorter-chain phosphonates, potentially enhancing its ability to interact with lipid membranes and hydrophobic environments.

Properties

IUPAC Name

1-diethoxyphosphoryl-9-ethoxynonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O4P/c1-4-17-14-12-10-8-7-9-11-13-15-20(16,18-5-2)19-6-3/h4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSXVAKXJRIZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCCCCCP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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